molecular formula C8H14O2 B167365 2-Pentenoic acid, 2-methyl-, ethyl ester CAS No. 1617-40-9

2-Pentenoic acid, 2-methyl-, ethyl ester

Cat. No. B167365
CAS RN: 1617-40-9
M. Wt: 142.2 g/mol
InChI Key: HYQYCHQAUPHFKX-VOTSOKGWSA-N
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Description

2-Pentenoic acid, 2-methyl-, ethyl ester, also known as methyl pent-2-enoate, is a colorless liquid with a fruity odor. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis of Novel Polyester Building Blocks

The compound has been used in the synthesis of novel polyester building blocks. A study demonstrated the formation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates. This product was used for co-polymerization with ethyl 6-hydroxyhexanoate, resulting in polymers containing functional groups from the ester. The reactivity of the incorporated olefin and hydroxyl moieties in these polymers was explored, showing potential for functionalization (Elliot et al., 2017).

Intermediate in Pesticide Synthesis

3,3-Dimethyl-4-pentenoic acid methyl ester, a related compound, is a significant intermediate in the synthesis of pyrethroids pesticides. Its preparation involves using 3-methyl-2-buten-1-ol and trimethyl orthoacetate, demonstrating importance in industrial chemical production (Chu-he, 2012).

Role in Chemical Interesterification

In chemical interesterification processes, esters of carboxylic acids, including compounds like 2-methylhexanoic, 2-methylbutyric, and 2,2-dimethyl-4-pentenoic acids, are key substrates. This process involves methoxide-catalyzed ester-ester interchange, providing insights into the reaction mechanisms involving these esters (Liu, 2004).

Enantioselective Hydrogenation

The compound has been studied in the context of enantioselective hydrogenation of unsaturated acids. Research on various aliphatic acids, including (E)-2-methyl-2-pentenoic acid, using modified Pd/TiO2 catalysts, has provided valuable insights into the relationship between substrate structure and catalysis (Nitta et al., 2001).

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

Studies on the alkoxycarbonylation of phytogenic substrates, including pentenoic acids, have highlighted their utility in synthesizing esters under mild conditions. This research is significant for developing new industrial processes to obtain advanced chemical products, particularly polymers (Sevostyanova & Batashev, 2023).

properties

IUPAC Name

ethyl (E)-2-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQYCHQAUPHFKX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074962, DTXSID101301931
Record name 2-Pentenoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2E)-2-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity aroma
Record name Ethyl (E)-2-methyl-2-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Ethyl (E)-2-methyl-2-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904-0.914
Record name Ethyl (E)-2-methyl-2-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1793/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentenoic acid, 2-methyl-, ethyl ester

CAS RN

1617-40-9, 58625-96-0
Record name Ethyl (2E)-2-methyl-2-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-2-pentenoate, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 2-methyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2E)-2-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylpent-2-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl (E)-2-methylpent-2-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-METHYL-2-PENTENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q01A9HRA5X
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Record name Ethyl trans-2-methyl-2-pentenoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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